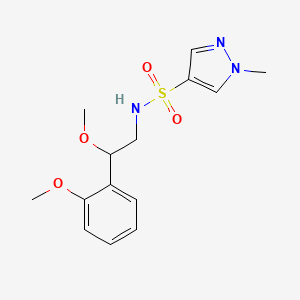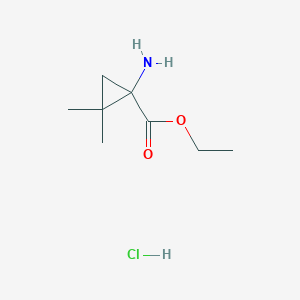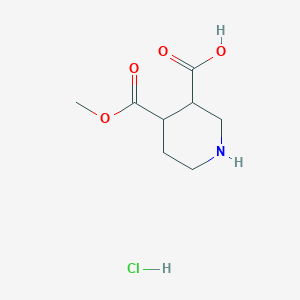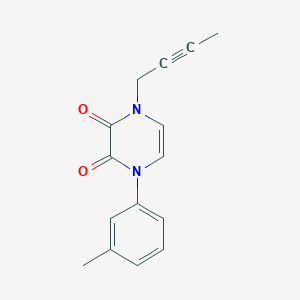
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione, also known as BAY 36-7620, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of cell growth and differentiation, and the protection of neurons from damage. This compound has also been shown to have analgesic effects, making it a promising candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 for lab experiments is its potency and specificity, which allows for precise control over the effects of the compound. However, one limitation of this compound is its potential toxicity at high doses, which must be carefully monitored in any experimental setting.
Direcciones Futuras
There are many potential future directions for research on 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620, including further investigation of its mechanisms of action, optimization of its synthesis and delivery methods, and exploration of its potential therapeutic applications in a variety of areas. Additionally, the development of new analogs and derivatives of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 may lead to the discovery of even more potent and specific compounds with a wide range of potential applications.
Métodos De Síntesis
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 can be synthesized using a variety of methods, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of butynol and subsequent cyclization. This method has been optimized to produce high yields of pure 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620.
Aplicaciones Científicas De Investigación
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and pain management. This compound has been shown to have potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells and protect neurons from damage.
Propiedades
IUPAC Name |
1-but-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-4-8-16-9-10-17(15(19)14(16)18)13-7-5-6-12(2)11-13/h5-7,9-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFGCDCCXKUKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN(C(=O)C1=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

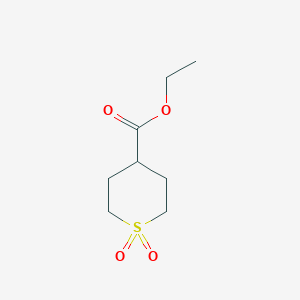
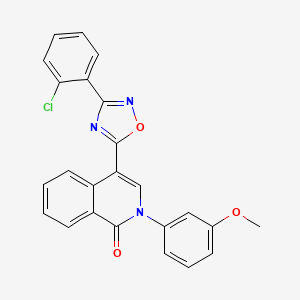
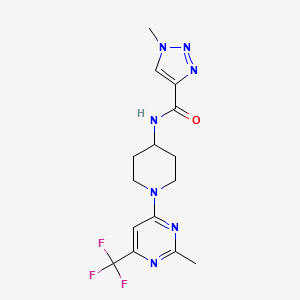
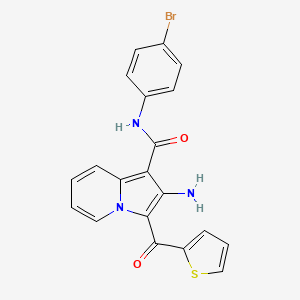
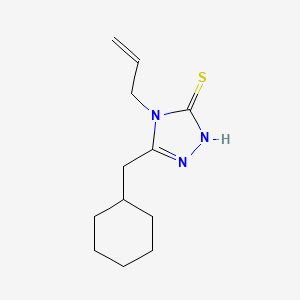
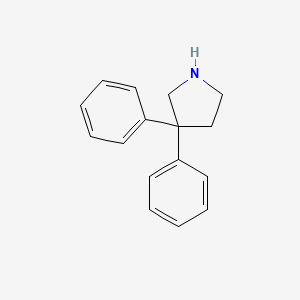
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)
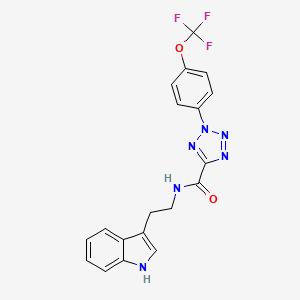
![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)
